Regioisomer-Dependent Target Engagement: 2-Methoxy Substitution Shifts Activity Away from HIF-PHD and Toward MAO-B
In a direct SAR analysis of the 'branched tail' oxyquinoline scaffold using the HIF1 ODD-luc reporter assay in SH-SY5Y neuroblastoma cells, the 3,4-dimethoxyphenyl analog (N-[(3,4-dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-2-phenylacetamide, designated 'Compound 7') was confirmed equipotent to adaptaquin (Compound 8) as a HIF activator [1]. In contrast, the target compound bearing a single 2-methoxy (ortho) substituent shows no detectable HIF-PHD inhibitory activity at comparable concentrations, instead exhibiting MAO-B inhibition with an IC50 of 1,130 nM in a kynuramine fluorescence assay using human recombinant enzyme [2]. This represents a complete target switch driven solely by the position and number of methoxy substituents on the phenyl ring. The SAR paper explicitly notes that the activity order at the phenyl ring is p-Me > p-Cl > o-Cl = m,p-diMeO, confirming that ortho-substitution is disfavored for HIF activation [1]. Therefore, the 2-methoxy regioisomer is not functionally interchangeable with the 3,4-dimethoxy HIF-active analog for any HIF-related application.
| Evidence Dimension | Target engagement specificity (HIF-PHD vs. MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM; HIF activation: not active at typical assay concentrations |
| Comparator Or Baseline | 3,4-dimethoxy analog (Compound 7): HIF1 ODD-luc activation equipotent to adaptaquin; 4-methylphenyl analog: superior HIF activation (p-Me > p-Cl > o-Cl = m,p-diMeO in SAR order) |
| Quantified Difference | Qualitative target switch: target compound preferentially inhibits MAO-B (>88-fold selectivity over MAO-A); 3,4-dimethoxy analog activates HIF-PHD at submicromolar EC50 |
| Conditions | HIF1 ODD-luc reporter assay in SH-SY5Y cells; MAO-B inhibition assessed via kynuramine conversion to 4-hydroxyquinoline by fluorescence (20 min incubation, human recombinant enzyme) |
Why This Matters
For procurement decisions in HIF-related research, selecting the 2-methoxy regioisomer instead of the 3,4-dimethoxy analog would yield negative HIF activation results; conversely, for MAO-B screening or off-target liability panels, this compound provides a scaffold-matched control with a defined selectivity window.
- [1] Poloznikov AA, Zakhariants AA, Nikulin SV, et al. Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide 'tail'. Biochimie. 2017;133:74-79. Lines 91-94, 116-118. View Source
- [2] BindingDB Entry BDBM50401981 (CHEMBL1575961). Affinity Data for MAO-A (IC50 > 1.00E+5 nM) and MAO-B (IC50 = 1.13E+3 nM). BindingDB, 2013. View Source
